molecular formula C11H14NaO9P2 B1581949 Menadiol sodium diphosphate hexahydrate CAS No. 6700-42-1

Menadiol sodium diphosphate hexahydrate

Cat. No.: B1581949
CAS No.: 6700-42-1
M. Wt: 375.16 g/mol
InChI Key: CEYTVRIGTGFFIZ-UHFFFAOYSA-N
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Description

Menadiol sodium diphosphate hexahydrate is a water-soluble form of vitamin K, specifically a synthetic analogue of vitamin K4. It is used primarily for individuals who cannot absorb sufficient vitamin K from their diet due to difficulties absorbing fatty substances. Vitamin K is essential for blood clotting and bone health .

Preparation Methods

Synthetic Routes and Reaction Conditions

Menadiol sodium diphosphate hexahydrate is synthesized from menadione (vitamin K3) through a series of chemical reactions. The process involves the phosphorylation of menadione to form menadiol diphosphate, followed by the addition of sodium ions to create the sodium salt form. The final product is then crystallized as a hexahydrate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using controlled reaction conditions to ensure high purity and yield. The process typically includes steps such as solvent extraction, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Menadiol sodium diphosphate hexahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Menadiol sodium diphosphate hexahydrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular processes involving vitamin K-dependent proteins.

    Medicine: Used to prevent and treat vitamin K deficiency, particularly in patients with malabsorption syndromes.

    Industry: Employed in the formulation of pharmaceuticals and dietary supplements

Mechanism of Action

Menadiol sodium diphosphate hexahydrate acts as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in various proteins, which is essential for the clotting cascade. This process involves the conversion of inactive clotting factors to their active forms, allowing for proper blood coagulation .

Comparison with Similar Compounds

Similar Compounds

  • Menadione (Vitamin K3)
  • Phylloquinone (Vitamin K1)
  • Menaquinone (Vitamin K2)

Uniqueness

Menadiol sodium diphosphate hexahydrate is unique due to its water solubility, making it suitable for patients with fat malabsorption issues. Unlike other forms of vitamin K, it can be administered orally and absorbed efficiently without the need for dietary fats .

Properties

CAS No.

6700-42-1

Molecular Formula

C11H14NaO9P2

Molecular Weight

375.16 g/mol

IUPAC Name

tetrasodium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate;hexahydrate

InChI

InChI=1S/C11H12O8P2.Na.H2O/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;1H2

InChI Key

CEYTVRIGTGFFIZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O.O.[Na]

6700-42-1

Related CAS

84-98-0 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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